molecular formula C8H15NO B2373063 trans-Octahydro-2H-pyrano[3,2-c]pyridine CAS No. 2007915-59-3

trans-Octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B2373063
CAS No.: 2007915-59-3
M. Wt: 141.214
InChI Key: QVUHVUAMDYNYRF-HTQZYQBOSA-N
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Description

trans-Octahydro-2H-pyrano[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C8H15NO. It is characterized by a fused ring system consisting of a pyran and a pyridine ring.

Mechanism of Action

Target of Action

Trans-Octahydro-2H-pyrano[3,2-c]pyridine is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is synthesized via annulation of the pyran ring onto the arylpiperidin-3-ones . This process might influence its interaction with its targets and the resulting changes. More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

It’s synthesized by application of metallated enamine chemistry , which might have implications on its biochemical interactions

Result of Action

It’s known that the compound has antinociceptive activity and interacts with opioid receptor subtypes , which might have implications on its molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is commonly used to construct the pyran ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: : trans-Octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: : In chemistry, trans-Octahydro-2H-pyrano[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: : In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in specific ways.

Medicine: : In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: : In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique ring system can impart desirable characteristics to polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-pyrano[3,2-c]pyridine: Lacks the trans configuration, which may affect its reactivity and interactions.

    2H-pyrano[3,2-c]pyridine: Lacks the octahydro component, resulting in different chemical properties.

    Pyridine: A simpler structure that lacks the fused pyran ring.

Uniqueness: : trans-Octahydro-2H-pyrano[3,2-c]pyridine is unique due to its fused ring system and trans configuration.

Properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHVUAMDYNYRF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007915-59-3
Record name rac-(4aR,8aR)-octahydro-2H-pyrano[3,2-c]pyridine
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